molecular formula C10H10N2O3 B1306547 4-(Carboxymethyl)-1(2H)-phthalazinone CAS No. 325747-33-9

4-(Carboxymethyl)-1(2H)-phthalazinone

Cat. No. B1306547
CAS RN: 325747-33-9
M. Wt: 206.2 g/mol
InChI Key: DWERDDKXMJEATG-UHFFFAOYSA-N
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Description

Phthalazinone derivatives, specifically 4-(Carboxymethyl)-1(2H)-phthalazinone, are a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential applications in material science. These compounds are characterized by a phthalazinone core, which can be functionalized with various substituents to alter their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of phthalazinone derivatives involves several strategies, including aromatic nucleophilic substitution and palladium-catalyzed cross-coupling reactions. For instance, a new monomer diacid was synthesized through the aromatic nucleophilic substitution reaction of an unsymmetrical phthalazinone with p-chlorobenzonitrile, followed by alkaline hydrolysis . Another approach is the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones using palladium-catalyzed isocyanide insertion, which allows for the regioselective introduction of substituents .

Molecular Structure Analysis

The molecular and crystal structure of phthalazinone derivatives can be elucidated using X-ray diffraction methods. For example, the structure of 4-ethoxycarbonyloxy-1-oxo-1H-phthalazine-2-carboxylic acid ethyl ester, a related compound, was determined to crystallize in the orthorhombic crystal system with specific unit cell parameters. The molecule is stabilized by a network of intra- and intermolecular hydrogen bonds, giving it a distinct four-ring appearance .

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions to form polymers and copolymers with high thermal stability and desirable mechanical properties. For example, the reaction of 4-(4-hydroxyphenyl)phthalazin-1-one with difluorobenzophenone or difluorodiphenyl sulfone yields high molecular weight linear polymers with thermooxidative stability and high glass transition temperatures . These reactions typically involve the formation of O-C and N-C linkages in the polymer backbone.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure and the nature of their substituents. Aromatic polyamides derived from phthalazinone diacids exhibit high inherent viscosities, solubility in various organic solvents, and the ability to form transparent, flexible, and tough films by solution casting. The glass transition temperatures of these polymers are notably high, indicating their potential for use in high-temperature applications . Additionally, the introduction of non-coplanar phthalazinone segments into polymer chains can significantly improve solubility and thermal properties .

Scientific Research Applications

Biomedical Applications of Carboxymethyl Chitosans

Carboxymethyl chitosan, a derivative with enhanced biological and physicochemical properties compared to chitosan, has shown promise in biomedical applications. Its improved biocompatibility, high moisture retention, and enhanced antimicrobial property make it an excellent candidate for hydrogels, wound healing applications, and drug delivery systems. Its biodegradability and compatibility also highlight its potential as a biomaterial for tissue engineering. The ease of processing carboxymethyl chitosan into nanoparticles has opened avenues for its application in bioimaging, biosensors, gene therapy, and contributions to green chemistry (Upadhyaya et al., 2013).

Synthetic Routes for Phthalazine Derivatives

Phthalazine derivatives serve as building blocks for synthesizing new molecules with heterocyclic structures, crucial in medicinal chemistry for developing new pharmacologically active molecules. These derivatives have paved the way for further research into creating compounds with desired pharmacological responses (Singh & Kumar, 2019).

Triazole Derivatives and Patent Review

The preparation and biological evaluation of triazole derivatives, including aspects of their patents, have shown significant interest due to their broad range of biological activities. The triazoles, related in structural complexity to phthalazinone derivatives, have been studied for their potential as anti-inflammatory, antimicrobial, and antitumoral agents. This review emphasizes the need for new, more efficient preparations of these compounds, considering green chemistry and the quest for new prototypes against emerging diseases and drug-resistant bacteria (Ferreira et al., 2013).

Carboxymethyl Chitosan's Potential in Pharmaceuticals

Further elaborating on carboxymethyl chitosan, its synthesis, characterization, and applications, especially in the pharmaceutical field, highlight its utility. The chemical modifications like carboxymethylation significantly enhance chitosan's solubility, making it more effective for drug delivery and as a permeation enhancer (Inamdar et al., 2010).

1,4-Benzothiazines in Biological Activities

1,4-Benzothiazine, a scaffold related to phthalazinone in heterocyclic chemistry, has been acknowledged for its varied biological activities. This review underscores the synthetic strategies, biological activities, and structure-activity relationship surrounding this bioactive heterocycle, demonstrating its potential in regulating various cancer types (Rai et al., 2017).

properties

IUPAC Name

2-(4-oxo-4a,8a-dihydro-3H-phthalazin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(14)5-8-6-3-1-2-4-7(6)10(15)12-11-8/h1-4,6-7H,5H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWERDDKXMJEATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C=C1)C(=O)NN=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390149
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

325747-33-9
Record name BAS 08840509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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